molecular formula C10H14N2O2 B13733710 Homophenylalanine hydroxamic acid

Homophenylalanine hydroxamic acid

Cat. No.: B13733710
M. Wt: 194.23 g/mol
InChI Key: AMLMQPZXMCRPLD-UHFFFAOYSA-N
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Description

Homophenylalanine hydroxamic acid is a phosphonic acid analogue derived from homophenylalanine, a non-proteinogenic amino acid with an extended side chain compared to phenylalanine. This compound is characterized by the substitution of the carboxylic acid group with a hydroxamic acid moiety (-CONHOH), which enhances its metal-chelating properties and biological activity. Synthesized variants often incorporate halogen atoms (e.g., fluorine, bromine) in the phenyl ring to modulate inhibitory potency and selectivity .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-N-hydroxy-4-phenylbutanamide

InChI

InChI=1S/C10H14N2O2/c11-9(10(13)12-14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7,11H2,(H,12,13)

InChI Key

AMLMQPZXMCRPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homophenylalanine hydroxamic acid typically involves the coupling of homophenylalanine with hydroxylamine. One common method is the biocatalytic synthesis employing phenylalanine dehydrogenase, which has been proven to be a promising route for producing enantiomerically pure homophenylalanine . The reaction conditions often involve mild temperatures and pH levels to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound can be achieved through a combination of fed-batch substrate addition and continuous product removal. This method increases substrate loading and cofactor utilization, resulting in high productivity and efficiency . The use of genetically modified enzymes further enhances the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Homophenylalanine hydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to amides.

    Substitution: The compound can participate in substitution reactions, where the hydroxamic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amides, and substituted hydroxamic acids

Mechanism of Action

The mechanism of action of homophenylalanine hydroxamic acid involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloenzymes, such as histone deacetylases and metalloproteases . By binding to the active site of these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased acetylation and altered gene expression . This mechanism is crucial for its potential use as an anticancer agent and in other therapeutic applications.

Comparison with Similar Compounds

Key Features :

  • Structural Motif : The hydroxamic acid group enables strong coordination with metal ions, such as zinc, critical for targeting metalloenzymes.
  • Biological Targets: Primarily inhibits alanine aminopeptidases (APNs), including human (hAPN/CD13) and porcine (pAPN) isoforms, which are implicated in cancer progression and peptide metabolism .
  • Synthesis : Prepared via multi-step organic reactions, including esterification, halogenation, and phosphonation, to optimize inhibitory activity .

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between homophenylalanine hydroxamic acid and related hydroxamic acids:

Compound Core Structure Key Modifications Primary Target IC50 (Enzyme Inhibition) Biological Activity
This compound Phosphonic acid + hydroxamic acid Halogenated phenyl ring hAPN, pAPN hAPN: 0.8–2.5 µM; pAPN: 1.2 µM Anticancer, anti-metastatic
Suberoylanilide hydroxamic acid (SAHA) Aliphatic chain + hydroxamic acid Aromatic cap group HDACs (Class I/II) HDAC8: 20 nM Anticancer (induces apoptosis)
Trichostatin A Cyclic tetrapeptide + hydroxamic acid Macrocyclic structure HDACs (pan-inhibitor) HDAC1: 1.8 nM Neuroprotection, antioxidant
Batimastat Thiol-containing hydroxamic acid Sulfhydryl group Matrix metalloproteinases (MMPs) MMP-9: 4 nM Anti-angiogenic, neuroprotective

Key Observations :

  • Target Specificity : this compound shows selectivity for APNs, while SAHA and trichostatin A target histone deacetylases (HDACs). Batimastat inhibits MMPs, highlighting the role of auxiliary functional groups (e.g., thiols) in target discrimination .
  • Halogenation Effects: Fluorine/bromine substitutions in homophenylalanine derivatives enhance APN inhibition by 2–3 fold compared to non-halogenated phenylalanine analogues .

Mechanistic and Therapeutic Insights

This compound
  • Enzyme Inhibition : Binds to the active site of APNs via coordination of the hydroxamic acid group with zinc ions, disrupting peptide hydrolysis. This mechanism is critical in blocking cancer cell invasion and angiogenesis .
  • Comparative Efficacy : Outperforms phenylalanine-based hydroxamic acids in APN inhibition due to the extended side chain, which improves steric complementarity with the enzyme’s substrate-binding pocket .
SAHA and HDAC Inhibitors
  • Epigenetic Modulation: SAHA’s aliphatic chain allows deep penetration into HDAC catalytic pockets, facilitating histone hyperacetylation and reactivation of tumor suppressor genes. Unlike homophenylalanine derivatives, SAHA’s efficacy is dose-dependent in xenograft models (e.g., 97% tumor reduction at 50 mg/kg) .
Antioxidant and Neuroprotective Hydroxamic Acids
  • Trichostatin A : Restores glutathione levels and reduces reactive oxygen species (ROS), offering dual neuroprotective and antioxidant effects. This contrasts with homophenylalanine derivatives, which lack significant antioxidant activity .
  • Deferoxamine : A natural hydroxamic acid that reduces β-amyloid toxicity, demonstrating the therapeutic versatility of hydroxamate scaffolds beyond enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Property This compound SAHA Batimastat
LogP 1.8–2.5 3.1 2.9
Solubility (aq. buffer) Moderate (50–100 µM) Low (<10 µM) Low (<5 µM)
Blood-Brain Barrier (BBB) Penetrance Limited Moderate Poor
Plasma Stability >12 hours 4–6 hours 2–3 hours

Notes:

  • This compound exhibits moderate solubility and stability, making it suitable for intravenous administration.

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